![molecular formula C17H20ClNO2 B276682 N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276682.png)
N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine, commonly known as Cbz-NE, is a synthetic compound that has gained significant attention in recent years due to its potential application in scientific research. Cbz-NE belongs to a class of compounds known as selective dopamine D3 receptor antagonists, which have been implicated in various neurological and neuropsychiatric disorders.
作用機序
The mechanism of action of Cbz-NE is not fully understood. However, it is believed to work by selectively blocking dopamine D3 receptors in the brain. By blocking these receptors, Cbz-NE may reduce the rewarding effects of drugs of abuse, thus reducing drug-seeking behavior. Additionally, Cbz-NE may have an effect on other neurotransmitter systems in the brain, including the serotonin and norepinephrine systems.
Biochemical and Physiological Effects:
Cbz-NE has been shown to have a number of biochemical and physiological effects. In animal studies, Cbz-NE has been found to reduce drug-seeking behavior, increase locomotor activity, and reduce anxiety-like behavior. Additionally, Cbz-NE has been found to have an effect on dopamine and serotonin levels in the brain, suggesting that it may have a role in regulating these neurotransmitter systems.
実験室実験の利点と制限
One of the main advantages of using Cbz-NE in lab experiments is its selectivity for dopamine D3 receptors. This selectivity allows researchers to specifically target this receptor subtype without affecting other dopamine receptors. Additionally, Cbz-NE has been found to have good pharmacokinetic properties, making it suitable for use in animal studies. However, one of the limitations of using Cbz-NE in lab experiments is its relatively low potency compared to other dopamine D3 receptor antagonists. This may limit its effectiveness in certain experimental paradigms.
将来の方向性
There are a number of future directions for research on Cbz-NE. One area of interest is the potential use of Cbz-NE in the treatment of addiction. Further studies are needed to determine the optimal dosing and administration regimen for Cbz-NE in this context. Additionally, more research is needed to understand the mechanism of action of Cbz-NE and its effect on other neurotransmitter systems in the brain. Finally, future studies may investigate the potential use of Cbz-NE in the treatment of other neurological and neuropsychiatric disorders.
合成法
The synthesis of Cbz-NE involves a series of chemical reactions, starting with the reaction of 3-methoxybenzyl chloride with sodium hydride to form the corresponding sodium salt. The sodium salt is then reacted with 3-chlorobenzyl alcohol in the presence of cesium carbonate to form the intermediate compound. The intermediate is then reacted with N-ethylamine in the presence of palladium on carbon to form the final product, Cbz-NE.
科学的研究の応用
Cbz-NE has been studied extensively for its potential application in various scientific research areas. One of the most promising applications of Cbz-NE is in the field of addiction research. Cbz-NE has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have therapeutic potential for the treatment of addiction. Additionally, Cbz-NE has been found to have potential applications in the treatment of other neurological and neuropsychiatric disorders, including schizophrenia, depression, and Parkinson's disease.
特性
分子式 |
C17H20ClNO2 |
|---|---|
分子量 |
305.8 g/mol |
IUPAC名 |
N-[[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C17H20ClNO2/c1-3-19-11-13-7-8-16(17(10-13)20-2)21-12-14-5-4-6-15(18)9-14/h4-10,19H,3,11-12H2,1-2H3 |
InChIキー |
MTHKTHABVHEUMC-UHFFFAOYSA-N |
SMILES |
CCNCC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Cl)OC |
正規SMILES |
CCNCC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



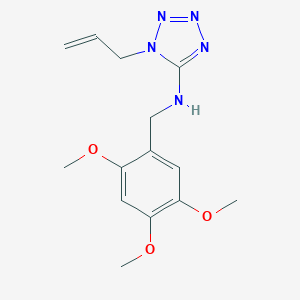
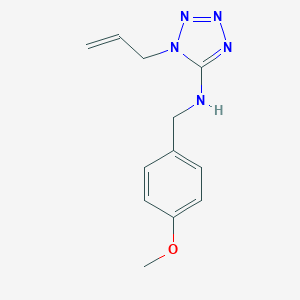

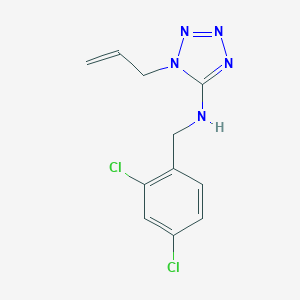
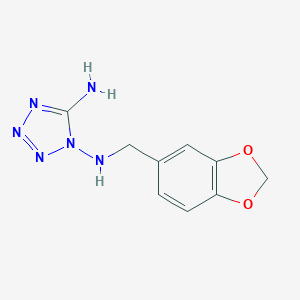
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276608.png)
![N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276609.png)
![N-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276610.png)
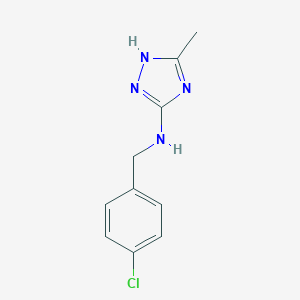
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine](/img/structure/B276615.png)
![4-{5-[(Cyclohexylamino)methyl]furan-2-yl}benzoic acid](/img/structure/B276616.png)
![1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B276618.png)
methanamine](/img/structure/B276621.png)
![N-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine](/img/structure/B276622.png)